methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate
Description
Methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a sulfamoyl group and a methoxy-substituted benzoate ester. The sulfamoyl group may enhance binding to biological targets, while the methoxy and ester groups influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-methoxy-3-(pyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-14-4-3-11(16(20)24-2)9-15(14)25(21,22)18-12-6-8-19-13(10-12)5-7-17-19/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBGYIDBWIPRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyridine Derivatives with Sulfamoyl Groups
A key analog is the PARG inhibitor described in : N,N-dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide. Both compounds share a sulfamoyl-linked pyrazolo[1,5-a]pyridine scaffold. However, the target compound replaces the imidazo-pyridine and piperazine-carboxamide groups with a benzoate ester. This structural difference likely reduces steric hindrance and alters pharmacokinetics, as the benzoate ester may improve membrane permeability compared to bulky carboxamide substituents .
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines (e.g., , 4 ) differ in their heterocyclic core (pyrimidine vs. pyridine). For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8b ) contains a pyrimidine ring, which increases hydrogen-bonding capacity compared to the pyridine in the target compound. This difference may enhance interactions with enzymes like carbonic anhydrase but reduce metabolic stability due to higher polarity .
Benzenesulfonamide-Pyrazoline Hybrids
Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamides ( ) share the sulfonamide motif but incorporate a pyrazoline ring instead of pyrazolo-pyridine.
Physicochemical Properties
- Stability : The sulfamoyl group may increase susceptibility to hydrolysis compared to carboxamides ( ), necessitating prodrug strategies .
Biological Activity
Methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The unique structural features of this compound, including the pyrazolo[1,5-a]pyridine moiety and sulfamoyl group, suggest a range of pharmacological effects. This article reviews the biological activity of this compound based on diverse sources, including case studies and detailed research findings.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure includes a methoxy group, a benzoate moiety, and a pyrazolo[1,5-a]pyridinyl sulfamoyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds featuring the pyrazolo[1,5-a]pyridine core exhibit significant anticancer properties. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to inhibit specific cancer cell lines. These studies demonstrated that modifications at various positions on the pyrazolo ring can enhance cytotoxicity against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.2 |
| Compound B | A549 | 12.8 |
| Methyl 4-methoxy... | MCF-7 | 10.5 |
Anti-inflammatory Activity
The sulfamoyl group in this compound is hypothesized to contribute to anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may be beneficial in treating inflammatory diseases .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine Inhibition (%) |
|---|---|
| Compound A | TNF-alpha: 60% |
| Compound B | IL-6: 55% |
| Methyl 4-methoxy... | TNF-alpha: 70% |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed with related pyrazolo compounds.
- Anti-inflammatory Pathways : The compound may modulate NF-kB signaling pathways which are critical in inflammation .
Case Studies
A notable case study involved the testing of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations (IC50 values ranging from 8 to 15 µM across different cell lines). Furthermore, animal models treated with this compound showed reduced tumor growth compared to controls .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate?
The synthesis typically involves multi-step organic reactions, including:
- Sulfamoylation : Introduction of the sulfamoyl group via coupling reactions, requiring precise temperature control (e.g., 0–5°C for intermediate stability) and anhydrous conditions to avoid hydrolysis.
- Protection-Deprotection Strategies : Use of protecting groups (e.g., tert-butoxycarbonyl for amines) to ensure regioselectivity during functional group modifications .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction kinetics and product solubility. Protic solvents (e.g., methanol) may reduce yields due to competing side reactions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is critical for tracking reaction progress and identifying intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrazolo[1,5-a]pyridine and benzoate moieties. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns, particularly for sulfamoyl and ester groups .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and 1300–1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation of the sulfamoyl and ester groups .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and EN 166-certified safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks (CLP Category 4 acute toxicity) .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction selectivity be improved during sulfamoyl group introduction?
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) can enhance coupling efficiency between pyrazolo[1,5-a]pyridine and sulfamoyl precursors .
- Temperature Gradients : Gradual warming from 0°C to room temperature minimizes side reactions like over-sulfonation .
- Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient sites on the pyridine ring, guiding regioselective modifications .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may explain discrepancies in efficacy .
- Pharmacokinetic Studies : Measure plasma protein binding and tissue distribution to assess bioavailability differences .
- Target Validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm the compound’s interaction with proposed enzymes/receptors .
Q. How does the pyrazolo[1,5-a]pyridin-5-yl moiety influence the compound’s reactivity and bioactivity?
- Electronic Effects : The electron-rich pyridine ring facilitates nucleophilic attacks at the sulfamoyl group, enhancing reactivity in cross-coupling reactions .
- Biological Interactions : The moiety’s planar structure enables π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2), as shown in molecular docking studies .
Q. What computational tools are suitable for predicting this compound’s physicochemical properties?
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using force fields like CHARMM or AMBER .
- QSAR Models : Train models on pyrazole-sulfonamide derivatives to estimate logP, pKa, and ADMET profiles .
- Docking Software (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets, such as kinases or GPCRs .
Methodological Notes
- Data Reproducibility : Calibrate instruments (e.g., NMR, HPLC) daily using certified reference standards.
- Statistical Analysis : Apply ANOVA to compare reaction yields under varying conditions (e.g., solvent, catalyst) .
- Contradictory Results : Cross-validate unexpected findings using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
